molecular formula C₂₅H₂₆FNO₄ B1145595 5-rac-Fluvastatin O-Methyl 3-Keto CAS No. 110388-33-5

5-rac-Fluvastatin O-Methyl 3-Keto

Cat. No.: B1145595
CAS No.: 110388-33-5
M. Wt: 423.48
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Description

5-rac-Fluvastatin O-Methyl 3-Keto is a derivative of Fluvastatin, a synthetic statin used to lower cholesterol by inhibiting HMG-CoA reductase. The compound is characterized by a racemic configuration at position 5, an O-methyl group at the 3-hydroxy position, and a ketone group at position 3. Its molecular formula is C24H24NO4F (CAS: 1160169-39-0), distinguishing it from parent Fluvastatin (CAS: 93957-54-1) through structural modifications that alter its physicochemical and pharmacological properties .

Properties

CAS No.

110388-33-5

Molecular Formula

C₂₅H₂₆FNO₄

Molecular Weight

423.48

Synonyms

7-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-5-hydroxy-3-oxo-6-heptenoic Acid Methyl Ester; 

Origin of Product

United States

Preparation Methods

Reaction Conditions and Catalysts

The reduction typically employs sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF) at temperatures between −20°C and 25°C. The ketoester substrate is dissolved in a hydrocarbon solvent (e.g., hexane or heptane), followed by gradual addition of the reducing agent to minimize side reactions.

Critical Parameters:

  • Solvent Polarity: Non-polar solvents like hexane improve stereoselectivity, achieving a syn:anti diastereomer ratio of 9:1.

  • Temperature Control: Maintaining sub-zero temperatures (−10°C to 0°C) suppresses epimerization, ensuring >95% yield.

Post-Reduction Workflow

After reduction, the crude product is acidified with hydrochloric acid (HCl) to precipitate the diol ester. Filtration and washing with cold methanol yield a crystalline solid with ≥99% purity by HPLC.

Enzymatic Synthesis Using α-Transaminases

Recent advances in biocatalysis have enabled the synthesis of this compound via α-transaminase-mediated amination. A 2025 study demonstrated a fed-batch enzymatic process using Megasphaera elsdenii α-transaminase, achieving 18.5 g/L product with 99% enantiomeric excess.

Reaction Setup and Optimization

The enzymatic cascade couples 5-oxo-Fluvastatin with an amine donor (e.g., L-homophenylalanine) in a phosphate buffer (pH 8.0) containing pyridoxal-5'-phosphate (PLP) as a cofactor. Key optimizations include:

  • Fed-Batch Feeding: Substrates are added incrementally to maintain concentrations below inhibitory thresholds (≤100 mM), improving space-time yield (STY) to 2.1 g/L/h.

  • Reactive Crystallization: In situ crystallization of the product shifts equilibrium, achieving 90% conversion efficiency.

Comparative Performance

Table 1 contrasts chemical and enzymatic methods:

Parameter Chemical Reduction Enzymatic Synthesis
Yield (%)9585
Enantiomeric Excess (%)9999
Reaction Time (h)6–824
Catalyst Cost ($/kg)120450

Purification and Crystallization Techniques

Purification of this compound is critical due to its structural similarity to Fluvastatin byproducts. Two dominant strategies emerge:

Solvent-Antisolvent Crystallization

The compound exhibits low solubility in hydrocarbons (e.g., hexane: 0.5 mg/mL at 25°C) but moderate solubility in polar aprotic solvents like acetone (12 mg/mL). Gradual addition of hexane to an acetone solution induces crystallization, yielding needle-like crystals with 98.5% purity.

Chromatographic Resolution

Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) resolves this compound from desmethyl impurities. Retention time is 8.2 min at 30°C, with a resolution factor (R) >2.5.

Industrial Scalability Challenges

While chemical reduction offers cost advantages ($120/kg vs. $450/kg for enzymatic methods), its reliance on borane reagents raises safety concerns. Emerging hybrid approaches combine enzymatic amination with chemical crystallization, reducing catalyst costs by 40% while maintaining >90% yield .

Chemical Reactions Analysis

5-rac-Fluvastatin O-Methyl 3-Keto undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Role in Lipid Metabolism Research

5-rac-Fluvastatin O-Methyl 3-Keto is primarily studied for its effects on lipid metabolism. As a metabolite of Fluvastatin, it provides insights into how the body processes statins and their impact on cholesterol levels. Research indicates that this compound can inhibit the enzyme 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, which is crucial for cholesterol biosynthesis. This inhibition leads to reduced cholesterol levels in the bloodstream, making it significant for treating hypercholesterolemia and related cardiovascular diseases.

In Vitro Studies

In vitro studies utilizing this compound focus on its interactions with biological systems. Given its structural similarity to Fluvastatin, researchers investigate its competitive inhibition of HMG-CoA reductase and other metabolic pathways. These studies aim to elucidate the compound's biological activity and potential side effects when used alongside other medications.

Drug Development Potential

The compound's unique properties suggest potential applications in drug development. Its role as a precursor in the synthesis of Fluvastatin allows researchers to explore new formulations or derivatives that may enhance efficacy or reduce side effects associated with existing statin therapies. Investigations into its pharmacokinetics and pharmacodynamics could yield valuable information for developing novel therapeutic agents targeting lipid disorders .

Comparative Analysis with Other Statins

This compound can be compared with other statins to highlight its unique characteristics:

Compound Name Mechanism of Action Unique Features
AtorvastatinHMG-CoA reductase inhibitorLonger half-life; more potent than Fluvastatin
SimvastatinHMG-CoA reductase inhibitorDerived from fermentation processes
RosuvastatinHMG-CoA reductase inhibitorHigher potency; distinct pharmacokinetics
LovastatinHMG-CoA reductase inhibitorFirst statin discovered; natural product
This compound HMG-CoA reductase inhibitorActs as an intermediate in Fluvastatin synthesis

This table illustrates how this compound retains effective inhibition properties while serving as an essential intermediate in the synthesis of Fluvastatin, distinguishing it from other statins.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table highlights key structural differences between 5-rac-Fluvastatin O-Methyl 3-Keto and related compounds:

Compound Substituents at Key Positions Molecular Formula CAS Number Activity Notes
This compound 3-O-methyl, 5-keto C24H24NO4F 1160169-39-0 Reduced polarity; potential metabolic stability
Fluvastatin (Parent) 3,5-dihydroxy C24H26FNO4 93957-54-1 High HMG-CoA reductase inhibition
Fluvastatin Related Compound A (USP29) 3,5-dihydroxy, ethyl group at indole C24H25FNNaO4 Pharmacopeial impurity; lower activity
Fluvastatin Related Compound B (USP29) 3,5-dihydroxy, methylethyl group C25H27FNNaO4 Pharmacopeial impurity; structural isomer
t-Butyl Ester Derivative 3-hydroxy, 5-oxo, t-butyl ester C28H34FNO4 375846-25-6 Esterified form; improved lipophilicity

Key Observations :

  • O-Methylation at 3-position : Replacing the 3-hydroxy group with O-methyl reduces hydrogen-bonding capacity, likely decreasing solubility but enhancing metabolic stability by resisting glucuronidation .
  • 5-Keto Group : The ketone at position 5 may alter electron distribution, affecting binding to HMG-CoA reductase compared to the dihydroxy configuration in Fluvastatin .

Structure-Activity Relationship (SAR) Insights

  • Impact of O-Methylation: Evidence from analogues shows that O-methylation significantly modulates activity. Excessive methylation (four O-methyl groups, compound 21) abolishes activity, suggesting steric hindrance or altered conformation .
  • 3-Keto vs. 3-Hydroxy : In macrolide derivatives, 3-keto substitutions (e.g., compound 6a) demonstrate superior antibacterial activity compared to 3-O-acyl groups due to enhanced target binding . While this finding pertains to macrolides, it supports the hypothesis that 3-keto modifications in statins may influence target interaction or pharmacokinetics.

Metabolic and Chemical Stability

  • Decarboxylation Tendency : 3-Keto esters, like this compound, are prone to decarboxylation under acidic conditions, forming ketones . This reaction could limit oral bioavailability unless stabilized through formulation.
  • Comparative Metabolism : Unlike Fluvastatin, which undergoes hepatic hydroxylation and glucuronidation, the O-methyl group in this compound may reduce Phase I metabolism, prolonging half-life .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-rac-Fluvastatin O-Methyl 3-Keto, and how can researchers ensure reproducibility in its preparation?

  • Methodological Answer : Synthetic routes should be documented with precise stoichiometry, reaction conditions (temperature, solvent, catalyst), and purification steps. For reproducibility, follow guidelines from the Beilstein Journal of Organic Chemistry: include detailed experimental procedures in the main text (e.g., NMR conditions, HPLC gradients) and supplementary materials for extended datasets (e.g., spectral raw data) . Purity validation via HPLC or GC-MS should align with analytical standards described for fluorinated analogs in , emphasizing λmax values and retention times .

Q. How should researchers select a theoretical framework to study the mechanism of action of this compound?

  • Methodological Answer : Link the research to established pharmacological theories, such as statin-mediated HMG-CoA reductase inhibition or fluvastatin’s stereochemical interactions. Use conceptual frameworks to guide hypothesis generation (e.g., structure-activity relationships) and methodological choices (e.g., enzyme kinetics vs. molecular docking) . For example, prior studies on fluorinated statins ( ) utilized receptor-binding assays to validate theoretical predictions .

Advanced Research Questions

Q. What factorial design approaches are optimal for investigating the synthetic yield of this compound under varying reaction conditions?

  • Methodological Answer : Employ a Taguchi orthogonal array or response surface methodology (RSM) to test variables like temperature, solvent polarity, and catalyst loading. Pre-experimental screening (e.g., Plackett-Burman design) can identify critical factors, while central composite design (CCD) optimizes interactions . For example, ’s enzyme-etching protocol for hydrophobic materials demonstrates how controlled variables enhance reproducibility in multi-step syntheses .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR or MS) during structural elucidation of this compound?

  • Methodological Answer : Cross-validate data using complementary techniques:

  • NMR : Compare experimental 1^1H/13^13C shifts with computational predictions (DFT calculations) or literature analogs (e.g., ’s fluorinated atorvastatin derivatives) .
  • MS/MS : Fragment ion analysis should match in silico fragmentation patterns (tools: CFM-ID, Mass Frontier).
  • X-ray crystallography : Resolve stereochemical ambiguities, as emphasized in for unambiguous structural assignments .

Q. What strategies integrate computational modeling (e.g., DFT, MD simulations) with experimental data to predict the metabolic stability of this compound?

  • Methodological Answer : Combine density functional theory (DFT) for active site binding energy calculations with molecular dynamics (MD) to simulate hepatic metabolism (e.g., cytochrome P450 interactions). Validate predictions using in vitro microsomal assays, as described in ’s AI-driven COMSOL workflows for chemical process optimization .

Q. How can researchers validate analytical methods for quantifying trace impurities in this compound batches?

  • Methodological Answer : Follow ICH Q2(R1) guidelines for method validation:

  • Specificity : Use spiked samples to confirm no interference from degradation products (e.g., 3-Fluoro Atorvastatin analogs in ) .
  • Linearity : Test over 50–150% of the target concentration range.
  • Accuracy/Precision : Perform recovery studies (n=6) with RSD ≤2%, aligning with ’s QC protocols for fluorinated reference standards .

Methodological Tables

Analytical Technique Application Key Parameters Reference
HPLC-DADPurity assessmentColumn: C18, λmax: 220–286 nm
LC-QTOF-MSStructural elucidationResolution: >30,000; Mass accuracy: <2 ppm
NMR (600 MHz)Stereochemical confirmation1^1H/13^13C shifts, coupling constants

Key Recommendations

  • Experimental Design : Use a hybrid approach combining DOE for synthesis optimization and computational modeling for mechanistic studies .
  • Data Reporting : Adhere to ’s guidelines for detailed experimental sections and supplementary data to ensure reproducibility .
  • Theoretical Alignment : Ground hypotheses in fluvastatin’s known pharmacokinetics while exploring novel fluorinated interactions .

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